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Compound of Interest

Compound Name: Butoxybenzene

Cat. No.: B075284

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the crystal structure and molecular geometry of
butoxybenzene. Despite a comprehensive search of scientific databases and literature, no
experimentally determined crystal structure for butoxybenzene has been publicly reported.
Consequently, detailed crystallographic data, including unit cell parameters, space group, and
precise bond lengths and angles, are not available.

In the absence of experimental data, this document provides a theoretical overview of
butoxybenzene's molecular geometry, a generalized experimental protocol for X-ray
crystallography as a representative method for structure determination, and a computed
visualization of the molecule.

Molecular and Physical Properties

Butoxybenzene is an organic compound with the chemical formula C10H140.[1][2] It is also
known as n-butyl phenyl ether.[1] The molecule consists of a butyl group attached to a benzene
ring via an ether linkage.

Table 1: Physical and Chemical Properties of Butoxybenzene
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Property Value Reference(s)
Molecular Formula C10H140 [1112]
Molecular Weight 150.22 g/mol [3114]

CAS Number 1126-79-0 [11[2]

Melting Point -19 °C [4]

Boiling Point 210.3°C [4]

Density 0.935 g/mL at 25 °C [4]

Theoretical Molecular Geometry

While precise, experimentally determined bond lengths and angles for butoxybenzene are
unavailable, a theoretical structure can be visualized. The geometry is dictated by the
hybridization of its constituent atoms. The benzene ring is planar with sp? hybridized carbon
atoms, leading to C-C-C bond angles of approximately 120°. The oxygen atom in the ether
linkage is sp3 hybridized, resulting in a bent geometry around the oxygen. The butyl group will
adopt a staggered conformation to minimize steric hindrance.

Due to the lack of published experimental or computational studies providing optimized
geometric parameters, a table of bond lengths and angles cannot be presented.

Visualization of Molecular Structure

The following diagram illustrates the expected connectivity and arrangement of atoms in the
butoxybenzene molecule.

Caption: Molecular structure of butoxybenzene.

Experimental Protocol: X-ray Crystallography
(Generalized)

Should a crystalline sample of butoxybenzene be obtained, single-crystal X-ray diffraction
would be the definitive method to determine its crystal structure and molecular geometry. The
following outlines a general experimental protocol.
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. Crystal Growth:

Slow evaporation of a suitable solvent (e.g., ethanol, hexane) from a saturated solution of
butoxybenzene at a constant, cool temperature.

Other methods include vapor diffusion and cooling crystallization.

The goal is to obtain a single, well-ordered crystal of sufficient size and quality.
. Crystal Mounting:

A suitable crystal is selected under a microscope.

The crystal is mounted on a goniometer head, typically using a cryoprotectant and flash-
cooling in a stream of liquid nitrogen to prevent radiation damage.

. Data Collection:
The mounted crystal is placed in an X-ray diffractometer.
A monochromatic X-ray beam is directed at the crystal.

The crystal is rotated, and the diffraction pattern (the intensities and positions of the
diffracted X-rays) is recorded by a detector.

A full dataset is collected by rotating the crystal through a range of angles.

. Data Processing:
The raw diffraction data is integrated to determine the intensity of each reflection.
Corrections are applied for factors such as polarization, absorption, and crystal decay.

The unit cell parameters and space group are determined from the geometry of the
diffraction pattern.

. Structure Solution and Refinement:
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e The phase problem is solved using direct methods or Patterson methods to generate an
initial electron density map.

e An initial model of the molecule is built into the electron density map.

e The atomic positions and thermal parameters are refined against the experimental data
using least-squares methods to improve the agreement between the calculated and
observed structure factors.

6. Structure Validation:

e The final structure is validated using various crystallographic checks to ensure its chemical
and geometric reasonableness.

e The final atomic coordinates, bond lengths, bond angles, and other crystallographic data are
deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Logical Workflow for Structure Determination

The process from obtaining a compound to determining its crystal structure follows a logical
progression.

Synthesis & Purification Crystallization X-ray Diffraction Structure Analysis

Chemical Synthesis Purification

q —— Crystal Growth ——— Data Collection ——® Structure Solution ——# Structure Refinement ——® Structure Validation
of Butoxybenzene (e.g., Distillation, Chromatography)

Click to download full resolution via product page
Caption: General workflow for crystal structure determination.

In conclusion, while a definitive, experimentally determined crystal structure of butoxybenzene
is not currently available in the public domain, this guide provides a summary of its known
properties and a theoretical framework for understanding its molecular geometry. The provided
generalized experimental protocol for X-ray crystallography serves as a reference for the
methodology that would be employed for its structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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